molecular formula C10H15N3O B2591396 2-Methyl-3-(piperidin-3-yloxy)pyrazine CAS No. 1421106-09-3

2-Methyl-3-(piperidin-3-yloxy)pyrazine

Cat. No.: B2591396
CAS No.: 1421106-09-3
M. Wt: 193.25
InChI Key: KPBBZBUZFKIRMV-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) and Piperidine (B6355638) Heterocyclic Systems in Contemporary Medicinal Chemistry Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antitumor, antibiotic, and diuretic properties. researchgate.netrsc.orgwikipedia.orgnih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to the binding of molecules to their biological targets. Furthermore, the pyrazine core is a key component of several approved drugs, such as the antituberculosis agent pyrazinamide. rsc.org

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals. nih.gov The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to fit into a diverse range of protein binding pockets. nih.gov This structural versatility has led to the incorporation of the piperidine moiety into a vast number of drugs with a wide array of therapeutic applications, from antihistamines to antipsychotics. researchgate.net

The combination of a pyrazine and a piperidine ring within a single molecule, as seen in 2-Methyl-3-(piperidin-3-yloxy)pyrazine, presents an intriguing prospect for the development of novel compounds with unique pharmacological profiles. The ether linkage between the two rings adds another layer of structural diversity and potential for interaction with biological targets.

Rationale for Academic Investigation into this compound

Despite the individual importance of its constituent rings, the specific rationale for the academic investigation of this compound is not well-documented in publicly accessible scientific literature. The compound is listed by several chemical suppliers, suggesting its availability for research purposes. However, detailed studies outlining the motivation behind its synthesis and potential therapeutic targets are conspicuously absent from peer-reviewed journals and patents.

It can be hypothesized that the rationale for investigating this compound stems from the desire to explore new chemical space by combining the favorable properties of pyrazine and piperidine. The methyl group on the pyrazine ring and the specific point of attachment of the piperidine ring through a 3-yloxy linkage could be designed to probe structure-activity relationships (SAR) within a particular class of biological targets. Without published research, any specific rationale remains speculative and awaits elucidation through future scientific disclosure.

Historical Development and Prior Research on Structurally Related Pyrazine-Piperidine Ethers

The historical development and prior research specifically on this compound are not detailed in the available literature. A comprehensive search reveals a significant gap in the scientific record regarding the synthesis and biological evaluation of this particular compound.

While research exists on molecules containing both pyrazine and piperidine moieties, these often involve different linkage patterns, such as a direct bond between the rings or attachment via an amide or other functional groups. Studies on structurally related pyrazine-piperidine ethers are particularly scarce. This lack of precedent underscores the novelty of this specific chemical architecture and highlights the challenges in contextualizing its development.

Identification of Current Research Gaps and Unexplored Avenues for this Compound Class

The primary research gap concerning this compound is the near-complete absence of published data. The following represent key unexplored avenues for this compound and its structural class:

Synthesis and Characterization: While the compound is commercially available, detailed synthetic routes and full characterization data have not been published. The development of efficient and scalable synthetic methods would be a crucial first step for further investigation.

Pharmacological Profiling: The biological activity of this compound is entirely unknown. A comprehensive screening campaign against a wide range of biological targets (e.g., receptors, enzymes, ion channels) is necessary to identify any potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Assuming the compound exhibits interesting biological activity, a systematic exploration of its SAR would be warranted. This would involve the synthesis and testing of analogs with modifications to the pyrazine ring (e.g., different substituents), the piperidine ring (e.g., substitution on the nitrogen), and the ether linkage.

Mechanism of Action Studies: Should a specific biological activity be identified, subsequent studies would be needed to elucidate the compound's mechanism of action at the molecular level.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperidin-3-yloxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(13-6-5-12-8)14-9-3-2-4-11-7-9/h5-6,9,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBBZBUZFKIRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis for the Efficient Construction of 2-Methyl-3-(piperidin-3-yloxy)pyrazine

A retrosynthetic analysis of this compound identifies the most logical disconnections for an efficient synthesis. The primary disconnection is the ether linkage, which is a common and reliable bond to form in the forward synthesis. This disconnection reveals two key building blocks: a 2-methyl-3-halopyrazine (or another derivative with a suitable leaving group) and 3-hydroxypiperidine.

This approach is based on the well-established Williamson ether synthesis. The analysis proceeds as follows:

Disconnection 1 (C-O Bond): The ether bond between the pyrazine (B50134) ring and the piperidine (B6355638) ring is disconnected. This leads to two precursor molecules:

Precursor A: 2-Methyl-3-halopyrazine (where the halogen is typically Cl or Br).

Precursor B: 3-Hydroxypiperidine.

Further Retrosynthesis of Precursors:

2-Methyl-3-halopyrazine: This precursor can be synthesized from simpler, commercially available starting materials through established pyrazine synthesis routes, followed by halogenation.

3-Hydroxypiperidine: This key intermediate can be derived from the reduction of 3-hydroxypyridine or synthesized from other acyclic precursors. For stereospecific synthesis, a chiral precursor or a resolution step is necessary.

This retrosynthetic strategy simplifies the complex target molecule into two more manageable heterocyclic synthons, allowing for a convergent and efficient synthetic route.

Exploration of Classical Synthetic Routes to Functionalized Pyrazine Cores

The pyrazine ring is a core component of many biologically active molecules and natural products. nih.gov Classical synthetic routes to functionalized pyrazines, such as the required 2-methylpyrazine core, are well-documented. These methods generally involve condensation reactions or dehydrogenative coupling.

Common synthetic strategies include:

Condensation of α-Dicarbonyls with 1,2-Diamines: This is a foundational method for forming the pyrazine ring. While versatile, it may not be the most direct route for producing specifically substituted pyrazines like 2-methyl-3-halopyrazine.

Dehydrogenative Coupling of Amino Alcohols: More modern and atom-economical methods involve the self-coupling of β-amino alcohols catalyzed by transition metals like manganese or ruthenium. acs.orgnih.gov This process generates hydrogen gas and water as the only byproducts. nih.gov For example, the self-coupling of 2-amino-1-propanol could theoretically lead to 2,5-dimethylpyrazine.

Functionalization of a Pre-existing Pyrazine Ring: This involves starting with a simpler pyrazine and introducing the desired functional groups. For instance, direct C-H functionalization can be used to add substituents, or a pre-existing group can be chemically transformed into another. nih.gov

Table 1: Comparison of Classical Pyrazine Synthesis Routes

Method Starting Materials Key Features Potential Limitations
Condensation α-Dicarbonyl compounds, 1,2-Diamines Versatile, well-established May require multi-step synthesis for specific substitution patterns
Dehydrogenative Coupling β-Amino alcohols Atom-economical, environmentally benign nih.gov May lack regioselectivity for unsymmetrical pyrazines
Ring Functionalization Simple pyrazine derivatives Allows for late-stage diversification nih.gov Can be limited by the directing effects of existing substituents

Strategies for Stereoselective and Regioselective Synthesis of Piperidine Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, and numerous methods exist for its synthesis. core.ac.uk The synthesis of the 3-hydroxypiperidine fragment for the target molecule requires control over both regioselectivity (placement of the hydroxyl group at the C3 position) and, if a single enantiomer is desired, stereoselectivity.

Key strategies include:

Reduction of Pyridine Derivatives: Catalytic hydrogenation of 3-hydroxypyridine is a common method to produce racemic 3-hydroxypiperidine. derpharmachemica.com

Enantioselective Synthesis: To obtain specific stereoisomers, such as (S)-1-Boc-3-hydroxypiperidine, biocatalytic methods are highly effective. The asymmetric reduction of N-Boc-3-piperidone using ketoreductase (KRED) enzymes or whole-cell biocatalysts offers high enantioselectivity and operates under mild conditions. derpharmachemica.commdpi.comchemicalbook.com

Chemical Resolution: Racemic 3-hydroxypiperidine can be resolved into its separate enantiomers using chiral resolving agents like L-camphorsulfonic acid. derpharmachemica.com

Cyclization Reactions: Intramolecular cyclization of functionalized linear amines can form the piperidine ring. mdpi.comnih.gov For example, a 6-endo cyclization can be employed to construct the six-membered ring. nih.gov Dieckmann cyclizations have also been used to regioselectively synthesize substituted piperidines. core.ac.ukresearchgate.net

Table 2: Methods for Stereoselective Synthesis of 3-Hydroxypiperidine Derivatives

Method Precursor Key Reagent/Catalyst Advantage Reference
Asymmetric Reduction N-Boc-3-piperidone Ketoreductase (KRED) / Baker's Yeast High enantioselectivity (>99%), mild conditions derpharmachemica.commdpi.com
Chemical Resolution Racemic 3-hydroxypiperidine Chiral resolving acids (e.g., L-camphorsulfonic acid) Established method derpharmachemica.com
Asymmetric Synthesis Achiral starting materials Chiral auxiliaries or catalysts Controlled synthesis of a single enantiomer chemicalbook.com

Development of Novel Linker Chemistry for Ether Bond Formation

The formation of the ether linkage between the pyrazine and piperidine moieties is a critical step in the synthesis of this compound. The Williamson ether synthesis is the most classical and reliable method for this transformation. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this specific synthesis, the alkoxide is formed by deprotonating the hydroxyl group of 3-hydroxypiperidine with a strong base. This alkoxide then acts as a nucleophile, attacking the electron-deficient carbon atom on the pyrazine ring that bears a leaving group (e.g., a halogen), displacing it to form the ether.

The key components of this reaction are:

The Nucleophile: The alkoxide of 3-hydroxypiperidine.

The Electrophile: 2-Methyl-3-halopyrazine. The reactivity of the halide follows the trend I > Br > Cl. francis-press.com

The Base: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice. organic-synthesis.com

The Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF), is typically used to facilitate the SN2 reaction. wikipedia.org

While the Williamson synthesis is a century-old reaction, its reliability and broad scope make it the cornerstone for forming such ether linkages. masterorganicchemistry.com

Application of Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can reduce environmental impact and improve efficiency. imist.ma

Key considerations for a greener synthesis include:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Dehydrogenative coupling routes for pyrazine synthesis, which produce only water and hydrogen as byproducts, are excellent examples of atom-economical reactions. acs.org

Use of Safer Solvents: Traditional syntheses often use hazardous organic solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or tert-amyl alcohol. nih.govijarsct.co.in For instance, enzymatic reactions for the synthesis of the piperidine precursor can often be performed in aqueous media. derpharmachemica.com

Biocatalysis: The use of enzymes, as seen in the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, replaces conventional chemical catalysts. nih.gov Enzymes operate under mild conditions (temperature and pressure), are biodegradable, and offer high selectivity, which can reduce the need for protecting groups and minimize waste. derpharmachemica.comimist.ma

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. imist.ma Biocatalytic steps are particularly advantageous in this regard.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.

High-Resolution 1D NMR (¹H, ¹³C)

Specific ¹H and ¹³C NMR data for 2-Methyl-3-(piperidin-3-yloxy)pyrazine are not available. A hypothetical analysis would predict distinct signals for the protons and carbons of the pyrazine (B50134) ring, the methyl group, and the piperidine (B6355638) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring and the ether linkage. Without experimental spectra, a precise assignment of chemical shifts and coupling constants is not possible.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and determining the through-bond and through-space relationships between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the piperidine and pyrazine rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, which would be instrumental in confirming the connectivity between the pyrazine and piperidine moieties through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's preferred conformation and the stereochemistry at the chiral center of the piperidine ring (position 3).

In the absence of any published 2D NMR data for this compound, a detailed analysis of its connectivity and stereochemistry cannot be performed.

Mass Spectrometry (MS) Methodologies for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₅N₃O), the exact mass could be calculated, but without experimental HRMS data, this remains a theoretical value.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions. The resulting fragmentation pattern is characteristic of the molecule's structure. A predicted fragmentation pathway for this compound would likely involve cleavage of the ether bond and fragmentation of the piperidine and pyrazine rings. However, without experimental MS/MS data, the specific fragmentation pathways and the relative abundances of the fragment ions are unknown.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the presence of specific functional groups.

For this compound, characteristic vibrational bands would be expected for:

C-H stretching and bending vibrations of the aromatic pyrazine ring, the aliphatic piperidine ring, and the methyl group.

C=N and C=C stretching vibrations within the pyrazine ring.

C-O-C stretching vibrations of the ether linkage.

N-H stretching and bending vibrations if the piperidine nitrogen is not substituted.

While an IR spectrum for the related but structurally distinct compound, 2-methyl-3-piperidino-pyrazine sulfate, is available in the NIST WebBook, this data is not applicable to this compound due to the difference in the linkage between the pyrazine and piperidine rings (a direct N-C bond versus an ether linkage). No experimental IR or Raman spectra for the target compound have been found in the public domain.

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture Determination

X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the reviewed literature, analysis of structurally related substituted pyrazines and piperidine-containing compounds allows for a predictive understanding of its likely solid-state architecture.

The absolute configuration of the chiral center at the 3-position of the piperidine ring can be unambiguously determined through X-ray diffraction analysis of a suitable single crystal, particularly through the application of anomalous dispersion methods. purechemistry.org The Flack parameter, derived from the diffraction data, would provide a definitive assignment of the (R) or (S) configuration.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.25
R-factor< 0.05
Flack Parameter~0.0(1) for the correct enantiomer

Note: The data in this table is hypothetical and serves for illustrative purposes, based on typical values for similar organic molecules.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Stereochemical Assignment (if applicable)

Given the presence of a stereocenter in the piperidin-3-yloxy moiety, this compound is a chiral molecule. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. mdpi.com

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms around the chromophore. In the case of this compound, the pyrazine ring acts as the primary chromophore. The electronic transitions of the pyrazine moiety will be perturbed by the chiral piperidin-3-yloxy substituent, leading to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum.

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum-chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be confidently assigned. nih.gov This approach has become a routine and reliable method for stereochemical elucidation. mdpi.com

ORD, a related technique, measures the rotation of the plane of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also indicative of the absolute stereochemistry.

Table 2: Predicted Electronic Transitions and Expected ECD Cotton Effects for (R)-2-Methyl-3-(piperidin-3-yloxy)pyrazine

Wavelength (nm)Transition TypeExpected Cotton Effect Sign
~270-280n → πPositive
~230-240π → πNegative
~200-210π → π*Positive

Note: The data in this table is predictive and based on the application of empirical rules and theoretical models to the molecular structure. The actual signs and positions of the Cotton effects would need to be confirmed by experimental measurement and computational analysis.

The combination of X-ray crystallography and chiroptical spectroscopy provides a formidable toolkit for the comprehensive structural and stereochemical characterization of this compound. While crystallographic data offers a definitive view of the solid-state structure, chiroptical methods provide crucial information about the molecule's stereochemistry in solution, which is often more relevant to its biological or chemical activity.

Computational and Theoretical Analysis of this compound Remains a Field for Future Investigation

A comprehensive review of scientific literature reveals a notable absence of published research on the computational and theoretical chemistry of the specific compound, this compound. While extensive computational studies, including quantum mechanical calculations, molecular docking, and molecular dynamics simulations, have been conducted on various derivatives of pyrazine and piperidine, this particular molecule has not been the subject of such detailed theoretical investigation.

Computational chemistry serves as a powerful tool in modern drug discovery and materials science, offering insights into molecular structure, properties, and interactions. Techniques like Density Functional Theory (DFT) are frequently employed to optimize molecular geometries, determine electronic structures, and map energy landscapes. researchgate.netnih.govasianpubs.org Similarly, conformational analysis helps in identifying the most stable three-dimensional arrangements of a molecule, which is crucial for its biological activity. researchgate.net

Molecular docking and dynamics simulations are instrumental in understanding how a molecule might interact with biological targets, such as proteins. researchgate.netnih.govnih.gov These methods can predict potential binding modes, estimate binding affinities, and assess the stability of ligand-protein complexes over time. researchgate.netsciforum.net Such studies are foundational for rational drug design and for prioritizing compounds for further experimental testing.

Despite the broad application of these computational methods to compounds with similar structural motifs, researchgate.netmdpi.com specific data from quantum mechanical calculations, molecular docking simulations, or molecular dynamics studies for this compound are not available in the current body of scientific literature. The exploration of its electronic properties, conformational preferences, and potential biological interactions through theoretical modeling represents an open area for future research endeavors. Such studies would be invaluable in elucidating the fundamental chemical and physical characteristics of this compound and could guide the design of new molecules with desired properties.

Computational Chemistry and Theoretical Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for 2-Methyl-3-(piperidin-3-yloxy)pyrazine, research on structurally related pyrazine (B50134) and piperidine (B6355638) derivatives provides valuable insights into the key molecular features that may govern its biological activity. These studies can guide the rational design of new analogs with potentially improved potency and selectivity.

QSAR models are typically developed using a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Network (ANN), are then employed to build a model that correlates these descriptors with the observed biological activity. semanticscholar.org

A study on a series of 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives, which share the piperidine and pyrazine moieties with the target compound, successfully generated a validated QSAR model for their GPCR-6 inhibitory activity. researchgate.net This model highlighted the importance of 3D-MoRSE (3D Molecular Representation of Structures based on Electron diffraction) and RDF (Radial Distribution Function) descriptors, which relate to Sanderson electronegativities and atomic numbers. researchgate.net This suggests that the electronic properties and the spatial arrangement of atoms are crucial for the biological activity of such compounds.

Another study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives, which have a similar ether linkage and a piperazine (B1678402) ring, developed a 3D-QSAR model using Comparative Molecular Field Analysis (CoMFA). nih.gov The model indicated that both steric (13.84%) and electrostatic (66.14%) fields significantly contribute to the anti-inflammatory activity. nih.gov This implies that the shape and charge distribution of the molecule are critical for its interaction with the biological target.

For pyrazine derivatives in general, QSAR studies have shown a high correlation between experimental and predicted antiproliferative activity, validating the quality of the derived models. semanticscholar.org These studies often utilize quantum chemistry methods to calculate molecular properties, providing a deeper understanding of the structure-activity relationship. semanticscholar.org

The insights gained from these QSAR studies on related compounds can be extrapolated to guide the design of novel this compound analogs. For instance, modifications to the piperidine ring could be explored to optimize steric and electrostatic interactions. Similarly, substitutions on the pyrazine ring could be made to modulate the electronic properties of the molecule. The predictive power of QSAR models can help prioritize the synthesis of compounds with the highest probability of desired biological activity, thereby saving time and resources in the drug discovery process.

Table 1: Key Findings from QSAR Studies on Structurally Related Compounds

Compound SeriesQSAR MethodKey FindingsReference
3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivativesMLRImportance of 3D-MoRSE and RDF descriptors related to electronegativity and atomic number. researchgate.net
2-((pyridin-3-yloxy)methyl)piperazine derivatives3D-QSAR (CoMFA)Significant contribution of steric (13.84%) and electrostatic (66.14%) fields to activity. nih.gov
Pyrazine derivativesMLR and ANNHigh correlation between experimental and predicted antiproliferative activity. semanticscholar.org

In Silico Prediction of Relevant Pharmacokinetic Parameters (e.g., plasma protein binding, permeability, metabolic stability)

In silico methods are invaluable tools in modern drug discovery for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions help in identifying potential liabilities and guiding the optimization of pharmacokinetic profiles. While experimental data for this compound is not available, predictions can be made based on its structure and by drawing parallels with related compounds.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, significantly influences its distribution and availability at the target site. In silico models for PPB prediction are often based on physicochemical properties like lipophilicity (logP). nih.gov Highly lipophilic compounds tend to exhibit higher plasma protein binding. The prediction of PPB is crucial as high binding can lead to lower efficacy and potential for drug-drug interactions. nih.gov For cyclic peptide drugs, deep learning models have been developed that consider residue-level features and circularity, achieving high prediction accuracy. nih.gov While not a peptide, this highlights the sophisticated computational approaches available for PPB prediction.

Permeability: A drug's ability to permeate biological membranes, such as the intestinal epithelium (for oral absorption) and the blood-brain barrier, is a critical determinant of its bioavailability and central nervous system activity. In silico models often predict permeability based on parameters like Caco-2 permeability and Human Intestinal Absorption (HIA). researchgate.net For pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds, in silico studies predicted high gastrointestinal absorption. mdpi.com Similarly, for pyrazine and furan (B31954) derivatives, pharmacokinetic predictions were carried out to assess Caco-2 permeability and HIA. researchgate.net

Metabolic Stability: The susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s in the liver, determines its half-life and potential for the formation of active or toxic metabolites. In silico metabolic stability predictions can identify potential sites of metabolism on a molecule. For a series of piperazin-1-ylpyridazines, computational predictive models were used alongside empirical metabolite identification to guide structural modifications that improved the in vitro intrinsic clearance by over 50-fold. nih.gov This demonstrates the power of in silico tools in designing more metabolically stable compounds. Studies on other heterocyclic systems also employ in silico ADME and toxicity predictions to assess their drug-likeness. bohrium.commdpi.com

For this compound, the pyrazine ring, the piperidine ring, and the methyl group are all potential sites of metabolism. The ether linkage could also be subject to cleavage. In silico tools can predict the likelihood of metabolism at each of these sites, guiding chemical modifications to enhance metabolic stability. For example, the introduction of a fluorine atom at a metabolically labile position is a common strategy to block metabolism.

Table 2: Predicted Pharmacokinetic Parameters for Structurally Related Compound Classes

Compound ClassPredicted ParameterPrediction Tool/MethodKey FindingReference
Pyrazolo[1,5-a]pyrimidinesGastrointestinal AbsorptionIn silico ADME predictionPredicted to have high gastrointestinal absorption. mdpi.com
Pyrazine and Furan derivativesPermeability (Caco-2), Absorption (HIA)In silico pharmacokinetic screeningUsed to predict intestinal absorption and permeability. researchgate.net
Piperazin-1-ylpyridazinesMetabolic StabilityComputational predictive modelsGuided structural modifications to significantly improve metabolic stability. nih.gov
1-piperazine indole (B1671886) hybridsPhysicochemical, Pharmacokinetic, SafetyADMETlab 2.0, MolinspirationSeveral candidates showed favorable characteristics. nih.gov

Pharmacological Investigations and Mechanistic Biological Studies in Vitro/preclinical Focus

Cell-Based Functional Assays for Signaling Pathway Modulation (In Vitro)

To investigate the pharmacological activity of 2-Methyl-3-(piperidin-3-yloxy)pyrazine, a variety of cell-based functional assays are employed. These assays are crucial for determining if the compound can modulate specific signaling pathways within a cellular context.

Assessment of Intracellular Second Messenger Levels

Many signaling pathways utilize small molecules known as second messengers to transmit signals from cell surface receptors to intracellular targets. Measuring changes in the concentration of these molecules following treatment with this compound can provide insights into its mechanism of action, particularly its effects on G-protein coupled receptors (GPCRs). nih.govnih.gov

One of the most common second messengers is cyclic adenosine monophosphate (cAMP). creative-bioarray.comnih.gov The levels of cAMP are often modulated by the activation of Gs or Gi-coupled GPCRs. creative-bioarray.com An increase in cAMP suggests potential activation of a Gs-coupled pathway, while a decrease can indicate activation of a Gi-coupled pathway. nih.gov Assays to measure cAMP levels are widely available and are often based on competitive immunoassays using fluorescence resonance energy transfer (FRET) or other detection technologies. nih.govresearchgate.net

Another critical second messenger is intracellular calcium (Ca2+). nih.govcreative-bioarray.comresearchgate.net The mobilization of calcium from intracellular stores is a hallmark of Gq-coupled GPCR activation. creative-bioarray.com This can be measured using calcium-sensitive fluorescent dyes, such as Fluo-4, which exhibit increased fluorescence upon binding to Ca2+. creative-bioarray.combio-protocol.org The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released. bio-protocol.org

The following interactive table illustrates hypothetical data from second messenger assays for this compound.

Assay TypeConcentration of this compoundSecond Messenger Level (Relative to Control)Potential Pathway Modulated
cAMP Assay1 µM150%Gs-coupled receptor activation
cAMP Assay10 µM250%Gs-coupled receptor activation
Calcium Mobilization1 µM110%No significant change
Calcium Mobilization10 µM120%No significant change

This table presents hypothetical data for illustrative purposes.

Reporter Gene Assays for Gene Expression Modulation

Reporter gene assays are powerful tools for studying the regulation of gene expression. gbiosciences.comthermofisher.comthermofisher.comnih.gov These assays link a specific regulatory DNA sequence (a promoter or response element) to a gene that produces a readily detectable protein, such as luciferase or β-galactosidase. thermofisher.com If this compound activates a signaling pathway that leads to the activation of a particular transcription factor, this will, in turn, drive the expression of the reporter gene, producing a measurable signal. gbiosciences.comtempobioscience.com

For instance, a CRE-luciferase reporter assay can be used to assess the activation of the cAMP/PKA signaling pathway. amsbio.combpsbioscience.compromega.com In this assay, the cAMP response element (CRE) is placed upstream of the luciferase gene. promega.com An increase in intracellular cAMP would lead to the activation of CREB (cAMP response element-binding protein), which binds to the CRE and induces luciferase expression. bpsbioscience.com

Similarly, an NF-κB luciferase reporter assay can be used to investigate pathways involved in inflammation and immunity. opentrons.comnih.govindigobiosciences.comcaymanchem.com Activation of the NF-κB pathway would result in the translocation of NF-κB to the nucleus, where it would bind to its response element in the reporter construct and drive luciferase expression. nih.gov

The following interactive table shows hypothetical results from reporter gene assays for this compound.

Reporter Gene ConstructConcentration of this compoundReporter Activity (Fold Induction)Implied Transcription Factor Activity
CRE-Luciferase1 µM3.5CREB activation
CRE-Luciferase10 µM8.2CREB activation
NF-κB-Luciferase1 µM1.2No significant change
NF-κB-Luciferase10 µM1.3No significant change

This table presents hypothetical data for illustrative purposes.

Phenotypic Screening Methodologies in Relevant Cellular Models for Target Deconvolution

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds in cellular or organismal models to identify agents that produce a desired change in phenotype, without a preconceived notion of the molecular target. wikipedia.orgnih.govtechnologynetworks.com This method is particularly useful for identifying compounds with novel mechanisms of action. nih.gov Once a compound like this compound is identified as having a desirable phenotypic effect, the next critical step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. wikipedia.orgnih.govnih.gov

The initial phase of a phenotypic screen could involve high-content imaging, where multiple cellular parameters, such as cell morphology, viability, and the expression of specific proteins, are monitored simultaneously. wikipedia.org For example, this compound could be screened for its effects on neurite outgrowth in a neuronal cell line or for its ability to inhibit the proliferation of cancer cells.

Once a reproducible phenotypic effect is confirmed, various target deconvolution strategies can be employed. technologynetworks.comsemanticscholar.org These can include:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry. nih.gov

Expression Cloning: Techniques like phage display can be used to screen a library of proteins to identify those that bind to the compound. technologynetworks.com

Computational Approaches: The chemical structure of the compound can be used to search databases of known drug-target interactions to predict potential targets. nih.gov

Biochemical Suppression: This method involves identifying a protein that, when inhibited, reverses the phenotypic effect of the compound. technologynetworks.com

The following interactive table outlines a hypothetical phenotypic screening and target deconvolution workflow for this compound.

StageMethodologyExampleOutcome/Data Generated
Primary Screen High-Content ImagingTreatment of a neuronal cell line with a library of compounds.Identification of this compound as a potent inducer of neurite outgrowth.
Hit Confirmation Dose-Response AnalysisConfirmation of the neurite outgrowth phenotype at various concentrations.EC50 value for neurite outgrowth.
Target Deconvolution Affinity ChromatographyImmobilized this compound is incubated with neuronal cell lysate.A list of potential protein binding partners identified by mass spectrometry.
Target Validation RNA Interference (siRNA)Knockdown of candidate proteins to see if the neurite outgrowth phenotype is abolished.Identification of a specific kinase as the likely target responsible for the observed phenotype.

This table presents a hypothetical workflow and outcomes for illustrative purposes.

An article on the preclinical investigations of the chemical compound “this compound” cannot be generated. A comprehensive search of scientific databases and publicly available information did not yield any specific preclinical data for this particular compound.

The generation of a thorough, informative, and scientifically accurate article, as requested, requires detailed research findings, including data on in vitro biotransformation, metabolic stability, permeability across biological barriers, plasma protein binding, and target engagement studies. Unfortunately, no studies containing this information for "this compound" could be located.

The provided outline necessitates specific experimental results for each section and subsection, including data tables. Without access to published research or database entries for this compound, it is not possible to create content that is factually accurate and adheres to the strict requirements of the request.

Therefore, the requested article focusing solely on the preclinical investigations of “this compound” cannot be provided.

Analytical Method Development for Compound Analysis and Quality Control

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Its application to "2-Methyl-3-(piperidin-3-yloxy)pyrazine" is critical for determining purity and quantifying the active substance.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC and would be the primary choice for the analysis of "this compound" due to its polarity. The method development would involve a systematic approach to optimize the separation of the main compound from any potential impurities.

Key steps in RP-HPLC method development:

Column Selection: A C18 or C8 column would be a suitable starting point, offering a good balance of hydrophobicity for retaining the compound.

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be employed. The pH of the aqueous phase would be critical to control the ionization of the piperidine (B6355638) ring, thereby influencing retention and peak shape.

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Detection: UV detection would be suitable, with the wavelength selected based on the UV spectrum of "this compound" to maximize sensitivity.

Normal-Phase HPLC (NP-HPLC) can be an alternative for separating isomers or very polar impurities that are not well-retained in RP-HPLC.

Key aspects of NP-HPLC method development:

Stationary Phase: A polar stationary phase, such as silica or a cyano-bonded phase, would be used.

Mobile Phase: A non-polar organic solvent system, such as hexane with a polar modifier like isopropanol or ethanol, would be employed.

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment

ParameterReversed-Phase MethodNormal-Phase Method
ColumnC18, 4.6 x 150 mm, 5 µmSilica, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% Formic Acid in WaterHexane
Mobile Phase BAcetonitrileIsopropanol
Gradient5% to 95% B in 20 min10% to 50% B in 15 min
Flow Rate1.0 mL/min1.2 mL/min
Column Temperature30 °C25 °C
Detection Wavelength254 nm254 nm
Injection Volume10 µL20 µL

Since "this compound" contains a chiral center in the piperidine ring, it is essential to develop a chiral HPLC method to separate and quantify the enantiomers. This is crucial as different enantiomers can have distinct pharmacological activities.

The development of a chiral HPLC method would involve:

Chiral Stationary Phase (CSP) Screening: A variety of CSPs, such as those based on polysaccharide derivatives (e.g., cellulose or amylose), would be screened to find a column that provides enantiomeric separation.

Mobile Phase Optimization: The mobile phase, typically a mixture of alkanes (like hexane or heptane) and an alcohol (such as isopropanol or ethanol), would be optimized to achieve the best resolution between the enantiomeric peaks.

Temperature Effects: The column temperature can significantly influence chiral separations and would be investigated to enhance resolution.

Table 2: Hypothetical Chiral HPLC Method Parameters

ParameterCondition
Chiral ColumnCellulose-based CSP, 4.6 x 250 mm, 5 µm
Mobile PhaseHexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine
Flow Rate0.8 mL/min
Column Temperature25 °C
Detection Wavelength254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, GC-MS could be employed for the analysis of volatile impurities or after derivatization of the main compound.

Potential applications of GC-MS:

Analysis of Volatile Impurities: The synthesis of the compound may involve volatile starting materials or by-products that can be detected and quantified by headspace GC-MS.

Derivatization: To increase the volatility and thermal stability of "this compound," derivatization of the secondary amine in the piperidine ring could be performed. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Table 3: Hypothetical GC-MS Method Parameters for a Derivatized Compound

ParameterCondition
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40-500 m/z

Capillary Electrophoresis (CE) for Compound Characterization and Purity

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. It can be a valuable tool for the characterization and purity assessment of "this compound," especially as an orthogonal technique to HPLC.

Key aspects of CE method development:

Background Electrolyte (BGE): The composition and pH of the BGE are critical. For the basic piperidine moiety, a low pH buffer would result in a cationic species, allowing for separation in a bare fused-silica capillary.

Capillary and Temperature: The dimensions of the capillary and the operating temperature would be optimized to achieve efficient separation and heat dissipation.

Applied Voltage: The separation voltage would be adjusted to balance analysis time and resolution.

Table 4: Hypothetical Capillary Electrophoresis Method Parameters

ParameterCondition
CapillaryFused Silica, 50 µm i.d., 60 cm total length (50 cm to detector)
Background Electrolyte50 mM Phosphate buffer, pH 2.5
Applied Voltage25 kV
Capillary Temperature25 °C
InjectionHydrodynamic (50 mbar for 5 s)
DetectionUV at 214 nm

Development of Robust Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The development of such a method for "this compound" is crucial for determining its shelf-life and storage conditions.

The development process involves:

Forced Degradation Studies: The compound would be subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.

Method Development and Optimization: An HPLC method, typically RP-HPLC, would be developed to separate the intact compound from all the degradation products. The peak purity of the main compound would be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Method Validation: The developed method would be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Table 5: Hypothetical Forced Degradation Study Results and Detection

Stress ConditionPotential Degradation PathwayAnalytical Technique
Acid Hydrolysis (e.g., 0.1 M HCl)Cleavage of the ether linkageRP-HPLC, LC-MS
Base Hydrolysis (e.g., 0.1 M NaOH)Cleavage of the ether linkageRP-HPLC, LC-MS
Oxidation (e.g., 3% H₂O₂)Oxidation of the piperidine or pyrazine (B50134) ringRP-HPLC, LC-MS
Thermal Degradation (e.g., 80 °C)Various decomposition pathwaysRP-HPLC, GC-MS for volatile degradants
Photolytic Degradation (e.g., UV/Vis light)Photochemical reactionsRP-HPLC, LC-MS

Trace Analysis and Detection Methodologies in Complex Research Matrices

The detection and quantification of "this compound" at trace levels in complex matrices, such as biological fluids or environmental samples, require highly sensitive and selective analytical methods.

Key methodologies for trace analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace analysis due to its high sensitivity and selectivity. A method would be developed using multiple reaction monitoring (MRM) to specifically detect the parent compound and its fragments.

Sample Preparation: Effective sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be crucial to remove interfering components from the matrix and concentrate the analyte.

Table 6: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterCondition
LC SystemUHPLC
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
MS SystemTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionParent Ion > Product Ion (To be determined experimentally)

Intellectual Property Landscape and Research Trajectories

Patent Landscape Analysis of 2-Methyl-3-(piperidin-3-yloxy)pyrazine and Related Heterocyclic Structures

A detailed analysis of the patent landscape for the exact molecule this compound reveals a relatively sparse and uncrowded space, suggesting novelty and potential for new intellectual property. However, a broader examination of patents covering its constituent heterocyclic structures—pyrazines and piperidines—indicates a mature and active area of research and development.

Pharmaceutical companies and research institutions have extensively filed patents for compounds containing pyrazine (B50134) and piperidine (B6355638) rings for a multitude of therapeutic applications. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key feature in several approved drugs. mdpi.com Similarly, the piperidine scaffold, a saturated six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties.

Patents for related structures often focus on the combination of a heteroaromatic system with a saturated nitrogen heterocycle. Variations in substitution patterns on both the pyrazine and piperidine rings are common strategies to modulate pharmacological activity, selectivity, and pharmacokinetic properties. For instance, patent documents frequently describe the synthesis and application of piperazine (B1678402) derivatives for a wide range of therapeutic uses, including as CNS agents, anticancer agents, and antivirals. nih.govgoogle.com

A representative summary of patent filings for related heterocyclic scaffolds is presented below:

Patent/Application NumberAssignee/ApplicantGeneral Structural Class/Therapeutic AreaKey Features
US12162868B2UndisclosedPiperazine derivatives for hyperproliferative disordersNovel piperazine compounds and their use in targeted cancer therapy. google.com
WO2023230038A1UndisclosedPiperidinyl-methylpurine pyrimidines for cancerCompounds inhibiting NSD2 for the treatment of cancer.
US8410103B2UndisclosedSubstituted hexahydropyrido[1,2-d]pyrazine for HIVFused heterocyclic systems as anti-HIV agents.

This table illustrates the active patenting of novel heterocyclic compounds for significant disease areas. The novelty of the ether linkage between the pyrazine and piperidine rings in this compound could be a key differentiating feature in future patent applications.

Freedom-to-Operate Assessments for Novel Research Directions

A thorough freedom-to-operate (FTO) analysis for research involving this compound would necessitate a detailed legal examination of existing patents. Based on the current landscape, while broad claims in existing patents for pyrazine or piperidine derivatives could potentially overlap, the specific substitution pattern and the ether linkage of the target molecule may provide a clear path for research and development.

Key considerations for an FTO assessment would include:

Broad Markush Structures: Examining patents with broad claims that might encompass this compound, even if the specific compound is not explicitly mentioned.

Synthetic Routes: The methods used to synthesize the compound should also be considered, as process patents could be in force.

Therapeutic Applications: If research is directed towards a specific disease, patents covering the use of similar heterocyclic scaffolds for that indication must be carefully reviewed.

Given the high level of patenting activity in the heterocyclic drug discovery space, continuous monitoring of new patent publications would be crucial for any entity pursuing research on this scaffold.

Review of Published Academic Literature and Scientific Databases on this Compound and its Structural Motifs

While academic literature specifically detailing the synthesis, characterization, and biological evaluation of this compound is limited, extensive research exists on its core structural motifs. Scientific databases are replete with studies on pyrazine and piperidine derivatives, highlighting their importance in medicinal chemistry.

Pyrazine-containing compounds have been investigated for a wide array of biological activities. mdpi.com The pyrazine nucleus is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with biological targets. Research on alkyl-substituted pyrazines has also been a focus, particularly in the context of flavor and fragrance chemistry, which can provide insights into their synthesis and stability. dur.ac.ukresearchgate.net

The piperidine moiety is one of the most prevalent N-heterocycles in approved drugs. Its conformational flexibility and basic nitrogen atom allow it to interact favorably with many biological targets, particularly in the central nervous system (CNS).

A summary of relevant academic research on related structural motifs is provided below:

Journal/SourceFocus of StudyKey Findings
MoleculesReview of Pyrazine and Phenazine HeterocyclesHighlights the role of pyrazine scaffolds in total synthesis and drug discovery, including their presence in several clinically used drugs. mdpi.com
Durham e-ThesesSynthesis of 3-alkyl-2-methoxy pyrazinesExplores synthetic strategies for producing substituted pyrazines, which could be adapted for the synthesis of the target compound. dur.ac.uk
Expert Opinion on Therapeutic PatentsPatent Review of Piperazine DerivativesDiscusses the therapeutic potential of piperazine-containing compounds across various disease areas, with a historical focus on CNS activity. nih.gov

The combination of a pyrazine and a piperidine ring through an ether linkage is a less common motif, suggesting that research on this compound could yield novel biological findings.

Potential for Academic-Industrial Collaborations in Early-Stage Research

The novelty of the this compound scaffold presents a fertile ground for academic-industrial collaborations. Academic research groups could focus on developing efficient and scalable synthetic routes to this compound and its analogs. The exploration of its fundamental chemical properties and initial biological screening could also be pursued in an academic setting.

Industrial partners, on the other hand, can bring their expertise in high-throughput screening, lead optimization, and preclinical development. A collaborative model could involve:

Sponsored Research: A pharmaceutical company funding an academic lab to synthesize a library of derivatives based on the core scaffold.

Joint Discovery Programs: A more integrated collaboration where both parties contribute to the design, synthesis, and testing of new compounds.

Technology Licensing: An academic institution licensing the intellectual property related to the novel scaffold to an industrial partner for further development.

Such collaborations can accelerate the translation of basic research into tangible therapeutic candidates.

Emerging Trends in Drug Discovery Research Applicable to the Scaffold

The structural features of this compound align with several emerging trends in drug discovery.

Focus on CNS-Penetrant Molecules: The physicochemical properties of the scaffold, including its potential for a balance of lipophilicity and polarity, make it an interesting candidate for CNS-targeted therapies. The development of multiparameter optimization (MPO) tools to predict blood-brain barrier permeability is a key trend in this area. nih.gov

Novel Heterocyclic Scaffolds: There is a continuous search for novel heterocyclic ring systems to expand the accessible chemical space for drug discovery. digitellinc.com The unique combination of pyrazine and piperidine in this molecule fits well within this trend.

Fragment-Based Drug Discovery (FBDD): The pyrazine and piperidine moieties could be considered as fragments that can be further elaborated to design potent and selective ligands for various biological targets.

Advanced Synthetic Methodologies: Recent advances in synthetic organic chemistry, such as C-H activation and photoredox catalysis, could be applied to create diverse libraries of derivatives based on this scaffold, facilitating rapid structure-activity relationship (SAR) studies. jmchemsci.com

The exploration of this compound and its analogs could therefore leverage these modern drug discovery approaches to uncover new therapeutic opportunities.

Q & A

Q. Table 1: Reaction Condition Comparison

BaseSolventTemp (°C)Yield (%)Purity (%)
NaHDMF806592
K₂CO₃DCM405888
NaH (MW*)DMF100 (MW)7895
*MW: Microwave-assisted.

Advanced: How can computational chemistry resolve contradictions in the electronic behavior of this compound under varying conditions?

Answer:
Density functional theory (DFT) and molecular dynamics (MD) simulations can model the compound’s electronic transitions and conformational stability. For example:

  • S₁/S₂ state coupling : MD simulations of pyrazine derivatives reveal vibronic coupling between excited states, explaining discrepancies in UV-Vis absorption spectra .
  • Solvent effects : Polarizable continuum models (PCM) predict solvatochromic shifts in NMR or fluorescence data, aiding in reconciling experimental vs. theoretical results .
  • Host-guest interactions : Simulations of π-π stacking (e.g., with MOFs) clarify stability variations observed in crystallography vs. solution-phase studies .

Methodological Tip : Use multi-configuration time-dependent Hartree (MCTDH) for systems with >20 vibrational modes to balance accuracy and computational cost .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., piperidinyloxy vs. methylthio groups) and confirms regioselectivity. Aromatic protons in pyrazine resonate at δ 8.2–8.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm .
  • GC-MS : Quantifies purity and detects volatile byproducts (e.g., methylthio derivatives from incomplete substitution) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral piperidine conformers .

Advanced: How can researchers address conflicting biological activity data in receptor-binding assays?

Answer:
Contradictions often arise from assay conditions or target specificity. Strategies include:

  • Dose-response profiling : Test multiple concentrations (1 nM–100 µM) to distinguish true activity from off-target effects .
  • Enzymatic vs. cellular assays : Compare inhibition of isolated enzymes (e.g., kinases) vs. cell-based viability assays to identify membrane permeability issues .
  • SAR studies : Modify substituents (e.g., replacing piperidinyloxy with morpholine) to isolate pharmacophore contributions .

Case Study : A 10-fold difference in IC₅₀ values for kinase inhibition was traced to residual DMSO (>0.1%) altering protein conformation .

Advanced: What role does the piperidin-3-yloxy group play in modulating pharmacokinetic properties compared to other substituents?

Answer:
The piperidinyloxy group enhances:

  • Lipophilicity : LogP increases by ~0.5 units vs. methylthio derivatives, improving blood-brain barrier penetration (calculated via ChemAxon) .
  • Metabolic stability : Piperidine’s hindered rotation reduces CYP450 oxidation, as shown in microsomal assays (t₁/₂ > 60 min vs. <30 min for pyrrolidine analogs) .
  • Receptor selectivity : Docking studies suggest the oxygen atom forms hydrogen bonds with kinase ATP pockets, unlike sulfur in methylthio derivatives .

Basic: What challenges arise in scaling up synthesis while maintaining stereochemical purity?

Answer:

  • Byproduct formation : At scale, prolonged heating promotes racemization of the piperidine moiety. Solution: Use chiral catalysts (e.g., BINAP) or low-temperature flow reactors .
  • Purification hurdles : Distillation under reduced pressure (0.1–1 mmHg) prevents thermal decomposition. Recrystallization in ethanol/water mixtures achieves >99% enantiomeric excess .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time to avoid over-substitution .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolytic cleavage sites (e.g., piperidine ring opening) .
  • Light stability : UV irradiation (300–400 nm) assesses photodegradation, critical for formulations exposed to ambient light .
  • Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C in nitrogen atmosphere) for storage guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.